molecular formula C9H11N3O B044230 (R)-N'-Nitrosonornicotine CAS No. 61601-78-3

(R)-N'-Nitrosonornicotine

Cat. No. B044230
CAS RN: 61601-78-3
M. Wt: 177.2 g/mol
InChI Key: XKABJYQDMJTNGQ-SECBINFHSA-N
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Description

(R)-N'-Nitrosonornicotine (NNN) is an important compound found in tobacco smoke and is a major contributor to carcinogenesis. NNN is a potent carcinogen in laboratory animals and is thought to act as a direct-acting carcinogen in humans. NNN has been extensively studied in the laboratory and has been found to be a potent carcinogen in vivo, with a high degree of carcinogenic potency. In addition, NNN has been linked to a variety of other adverse health effects, including cardiovascular and respiratory diseases.

Scientific Research Applications

  • DNA Adduct Formation and Carcinogenicity : NNN is known to form DNA adducts, which are a type of DNA damage associated with carcinogenesis. Yang et al. (2016) found that racemic NNN enhances levels of O(6)-POB-dGuo DNA adducts in rat esophagus, indicating its potential carcinogenic effects (Yang et al., 2016). Similarly, Zhang et al. (2009) observed that NNN treatment generates more pyridyloxobutyl (POB)-DNA adducts in nasal and respiratory mucosa of rats compared to its (S)-enantiomer (Zhang et al., 2009).

  • Enantiomeric Separation and Isomerization : Deng et al. (2021) demonstrated that supercritical fluid chromatography tandem mass spectrometry can effectively separate the R/S enantiomers and E/Z isomers of NNN, aiding in studies of its biological activity (Deng et al., 2021).

  • Carcinogenic Biomarker and Tobacco Analysis : NNN serves as a biomarker to differentiate between tobacco smokers and passive smokers, and it can be synthesized from nicotinoid myosmine found in various products and human gastric juice (Zwickenpflug, 2000). Also, (S)-NNN, a variant of NNN found in tobacco products, is identified as a potent oral cavity carcinogen in rats (Balbo et al., 2013).

  • Metabolic Activation and Carcinogenesis : The carcinogenic potential of NNN is dependent on its metabolic activation. Fan et al. (2019) noted that NNN can induce tumors in animal models and is classified as a human carcinogen by the International Agency for Research on Cancer (Fan et al., 2019).

  • Metabolism and Inhibition Studies : Studies have shown that enzymes like cytochrome P450 catalyze the hydroxylation of NNN, producing carcinogenic nitrosamines. Wong et al. (2005) highlighted the role of P450 2As in the alpha-hydroxylation of nitrosamines, including NNN (Wong et al., 2005). Furthermore, Porubin et al. (2007) found that antioxidants like ascorbic acid can inhibit the formation of NNN in rats (Porubin et al., 2007).

  • Presence in Tobacco Products : NNN is a common constituent in tobacco products. Stepanov et al. (2013) reported that (S)-NNN is predominant in various U.S. tobacco products (Stepanov et al., 2013).

  • Health Implications : The presence of NNN in products like oral nicotine replacement therapy can lead to the formation of carcinogenic compounds in users, indicating potential health risks (Stepanov et al., 2009).

properties

IUPAC Name

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210619
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N'-Nitrosonornicotine

CAS RN

61601-78-3
Record name (R)-N'-Nitrosonornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Deng, Y Wang, J Wang, S Liu, Y Ji, Z Fan, Z Li… - … of Chromatography A, 2021 - Elsevier
… Analytical standards of R-N′-nitrosonornicotine, S-N′-nitrosonornicotine, rac-N′-nitrosonornicotine, and deuterated internal standard of rac-N′-nitrosonornicotine-d4 were …
Number of citations: 6 www.sciencedirect.com
J Yin, N Zhang, H Wang - TrAC Trends in Analytical Chemistry, 2019 - Elsevier
Long-term exposures to environmental toxicants are causative factors for human health effects. DNA damages are of great interest in that they can serve as the potential biomarkers of …
Number of citations: 21 www.sciencedirect.com
Z Li, Q Wu, X Zhang, G Chen - Current Analytical Chemistry, 2023 - ingentaconnect.com
Background: Capillary electrophoresis (CE) has found a wide range of applications because of its high separation efficiency, low expense, short analysis time and minimal sample …
Number of citations: 2 www.ingentaconnect.com
SW Smith - Toxicological sciences, 2009 - academic.oup.com
Chiral substances possess a unique architecture such that, despite sharing identical molecular formulas, atom-to-atom linkages, and bonding distances, they cannot be superimposed. …
Number of citations: 633 academic.oup.com
SW Smith - 2009 - Citeseer
Chiral substances possess a unique architecture such that, despite sharing identical molecular formulas, atom-to-atom linkages, and bonding distances, they cannot be superimposed. …
Number of citations: 2 citeseerx.ist.psu.edu

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